3-Chloro-5-hydrazinyl-4-methylpyridine
Description
3-Chloro-5-hydrazinyl-4-methylpyridine is a pyridine derivative characterized by substituents at the 3-, 4-, and 5-positions: a chlorine atom, a methyl group, and a hydrazinyl group, respectively. Hydrazinyl groups are reactive moieties often exploited in heterocyclic chemistry, such as forming triazoles or coordinating with metals . The chloro and methyl substituents may influence electronic and steric properties, affecting reactivity and biological activity.
Properties
Molecular Formula |
C6H8ClN3 |
|---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
(5-chloro-4-methylpyridin-3-yl)hydrazine |
InChI |
InChI=1S/C6H8ClN3/c1-4-5(7)2-9-3-6(4)10-8/h2-3,10H,8H2,1H3 |
InChI Key |
WDLKFECXCJOAEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1NN)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-hydrazinyl-4-methylpyridine typically involves the chlorination of 4-methylpyridine followed by the introduction of the hydrazinyl group. One common method includes:
Chlorination: 4-methylpyridine is reacted with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the third position.
Hydrazinylation: The chlorinated intermediate is then treated with hydrazine hydrate (N2H4·H2O) under controlled conditions to introduce the hydrazinyl group at the fifth position
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Using large-scale reactors for the chlorination step to ensure uniformity and efficiency.
Hydrazinylation in Continuous Flow Systems: Employing continuous flow reactors for the hydrazinylation step to enhance reaction control and yield
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-hydrazinyl-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3), thiols (RSH), or alkoxides (RO-) are employed under appropriate conditions
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
3-Chloro-5-hydrazinyl-4-methylpyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It serves as a precursor for the synthesis of dyes, agrochemicals, and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 3-Chloro-5-hydrazinyl-4-methylpyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Analysis
The following table highlights key structural and synthetic differences between 3-chloro-5-hydrazinyl-4-methylpyridine and analogs:
Key Observations:
- Substituent Positions : The placement of chlorine at the 3-position in the target compound contrasts with its 4-position in 4-chloro-5-methoxypyridin-3-amine. This positional difference may alter electrophilic substitution reactivity and intermolecular interactions .
- Functional Groups: The hydrazinyl group in the target compound is rare among analogs, which more commonly feature amino or cyano groups. Hydrazinyl’s nucleophilic nature enables unique reactivity, such as forming triazoles (e.g., in ’s synthesis of triazole-containing compounds) .
Purification and Characterization
- Purification : Flash chromatography (as in ) is a common method for isolating hydrazinylpyridines due to their polar nature . This contrasts with ’s derivatives, which may require recrystallization due to their aromatic complexity .
- Characterization : Spectroscopic techniques (IR, NMR, mass spectrometry) are standard for confirming hydrazinyl and chloro substituents, as seen in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
